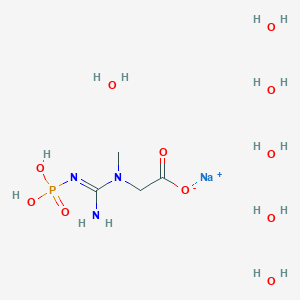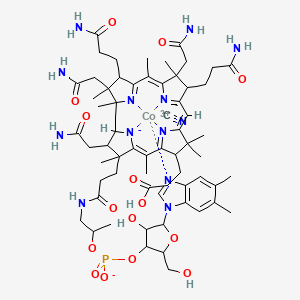
Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate
Descripción general
Descripción
Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate is a chemical compound with the molecular formula C5H10CaNO4S+ and a molecular weight of 412.55 . This compound is of interest for the treatment of alcoholism.
Molecular Structure Analysis
The molecular structure analysis of this compound would require detailed spectroscopic data such as NMR, IR, or X-ray crystallography. Unfortunately, such detailed data is not available in the search results .Chemical Reactions Analysis
The specific chemical reactions involving Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C5H10CaNO4S+) and molecular weight (412.55) . Additional properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Polymorph Structures: A study by Maccaroni et al. (2011) on Calcium acamprosate, a polymorph of Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate, revealed insights into its crystal structure. The triclinic modification of this compound was found to have an all-trans configuration, differing from its monoclinic polymorph. This highlights the compound's potential in crystallography and materials science research (Maccaroni, Panzeri, & Malpezzi, 2011).
Neurotoxicity Studies
- Calcium Channels in Neurotoxicity: Wang and Jin (2012) discussed the impact of perfluorooctane sulfonate (PFOS) on brain tissue, highlighting the role of calcium in mediating neurotransmitter release and nerve growth. This indicates the importance of understanding calcium-related compounds in neurological research (Wang & Jin, 2012).
Environmental Science
- Removal of Environmental Contaminants: Zhao et al. (2013) explored the role of calcium ions in the removal of perfluorooctane sulfonate from water. Their findings on calcium's interaction with environmental pollutants provide essential insights for environmental science and engineering (Zhao, Zhang, He, Wang, Hou, & Luan, 2013).
Protein Interactions
- Binding of Calcium in Protein Solutions: Research by Carr (1953) investigated the binding of calcium to bovine serum albumin, revealing the crucial role of calcium in protein interactions and possibly in various biochemical pathways (Carr, 1953).
Friction Surface Studies
- Boundary Film Formation in Friction Surfaces: A study by Giasson et al. (1994) on overbased calcium sulfonates, which are related to Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate, showed their use in preventing wear by forming a boundary film on friction surfaces. This has implications in materials science and mechanical engineering (Giasson, Palermo, Buffeteau, Desbat, & Turlet, 1994).
Coordination Modes in Crystals
- Hydrogen Bonding and Coordination in Crystals: Francis et al. (2003) delved into the coordination modes of calcium ions in a particular crystal structure. This research can inform the design and synthesis of new materials and compounds (Francis, Muthiah, Rychlewska, & Warżajtis, 2003).
Adsorption Studies
- Adsorption on Mineral Surfaces: Tang et al. (2010) investigated the adsorption of perfluorooctane sulfonate onto mineral surfaces, demonstrating the significant role of calcium in environmental and surface chemistry (Tang, Fu, Gao, Criddle, & Leckie, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i2D2,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXQWVYZZXPJW-RYKMJATISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10CaNO4S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acamprosate-d12 Calcium (dipropyl-d12) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)





